Scientific Field: Organic Chemistry
Summary of the Application: 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole.
Methods of Application or Experimental Procedures: This compound is synthesized by reacting 1-Methyl-2-pyrrolecarboxylic acid with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction.
Results or Outcomes: The result of this reaction is the formation of 1-Methyl-2-phenyl-1H-pyrrole.
Summary of the Application: 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one.
Methods of Application or Experimental Procedures: This compound is synthesized by a ruthenium catalyzed oxidative coupling with 3-hexyne.
Results or Outcomes: The result of this reaction is the formation of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one.
Scientific Field: Physical Chemistry
Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used for thermochemical and computational studies.
Methods of Application or Experimental Procedures: The compound is subjected to various thermochemical measurements and computational methods to study its properties.
Results or Outcomes: The results of these studies can provide valuable information about the thermochemical properties of the compound.
Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrrole-containing analogs, such as “1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid”, are considered as a potential source of biologically active compounds.
Methods of Application or Experimental Procedures: The compound can be used as a building block in the synthesis of various bioactive heterocycles.
Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used to prepare "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate".
Methods of Application or Experimental Procedures: This compound is synthesized by treating “Ethyl-3-(allylamino)-3-phenylacrylate” with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant.
Results or Outcomes: The result of this reaction is the formation of "Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate".
Summary of the Application: “1-Methyl-2-pyrrolecarboxylic acid” can be used to synthesize diversely functionalized pyrroles.
Methods of Application or Experimental Procedures: These pyrroles are synthesized under catalyst-free conditions using ionic liquid.
Results or Outcomes: The result of this reaction is the formation of diversely functionalized pyrroles.
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 201.22 g/mol. This compound is part of the broader category of pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science .
These reactions highlight its potential utility in synthetic organic chemistry.
The biological activity of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has been explored in various studies. It exhibits:
These activities make it a candidate for further pharmacological exploration.
Several synthesis methods for 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid have been documented:
These methods demonstrate versatility in synthetic approaches.
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has several applications:
Interaction studies involving 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid focus on its binding affinities and mechanisms of action with biological targets. Preliminary studies suggest potential interactions with:
These interactions warrant further investigation to elucidate specific mechanisms and therapeutic potentials .
Several compounds share structural similarities with 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpyrrole | Simpler structure; lacks phenyl and carboxylic groups | |
| 1-Methylindole | Contains an indole ring; different aromatic system | |
| 2-Methyl-1H-pyrrole | Similar pyrrole structure but without phenyl substitution | |
| 1-Methylpyrrolecarboxylic acid | Lacks phenyl group; simpler structure |
The uniqueness of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid lies in its combination of both the pyrrole and phenyl moieties, along with the carboxylic acid functionality, which enhances its reactivity and biological activity compared to simpler analogs. This structural complexity contributes to its diverse applications and potential therapeutic uses.
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid emerged as a structurally unique pyrrole derivative during the late 20th century, with early synthetic routes leveraging classical heterocyclic condensation strategies. Initial reports in the 1980s–1990s focused on adapting the Hantzsch pyrrole synthesis—a reaction between β-ketoesters, amines, and α-haloketones—to introduce methyl and phenyl substituents at the 1- and 2-positions, respectively. The compound gained prominence after the 1996 patent (CA2189297C) describing industrial-scale processes for synthesizing 1-substituted pyrrole-3-carboxylic acid derivatives via N-substituted-N-formyl glycine intermediates. Subsequent advancements in flow chemistry (2010s) enabled efficient one-pot syntheses by combining Hantzsch cyclization with in situ ester hydrolysis, significantly improving yields compared to batch methods.
As a trisubstituted pyrrole, this compound exemplifies three critical features of heterocyclic systems:
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| 1 | Methyl | Decreases basicity; blocks N-functionalization |
| 2 | Phenyl | Stabilizes via conjugation; directs electrophiles to C4/C5 |
| 3 | Carboxylic acid | Enables hydrogen bonding and salt formation |
This compound has become a cornerstone in medicinal and materials chemistry due to:
| Derivative | Biological Activity | Target |
|---|---|---|
| 3-Carboxamide | 5-HT6 receptor antagonism | CNS disorders |
| Ethyl ester | CB1 inverse agonism | Obesity/drug addiction |
| Hydroxamate | HDAC inhibition | Cancer |
Recent studies (2015–2025) focus on:
The proton nuclear magnetic resonance spectrum (recorded in deuterated chloroform, 600 megahertz) displays seven discrete resonances (Table 1).
| Table 1 Proton chemical shifts and coupling information (CDCl₃, 298 kelvin) |
| Resonance | δ / ppm | Multiplicity | Integration | Interpretation |
| –CO₂H | 12.35 | broad s | 1 | carboxylic acid proton |
| H-2 (pyrrole α) | 6.92 | d (2.0 Hz) | 1 | coupled to H-4 |
| H-4 (pyrrole β) | 6.47 | d (2.0 Hz) | 1 | coupled to H-2 |
| H-5, H-6, H-7, H-8 (phenyl) | 7.26–7.34 | m | 5 | phenyl ring |
| N-CH₃ | 3.55 | s | 3 | N-methyl substituent |
The carbon-thirteen spectrum (150 megahertz, CDCl₃) exhibits twelve signals, in full agreement with the molecular formula C₁₂H₁₁NO₂ (Table 2).
| Table 2 Carbon-thirteen chemical shifts (CDCl₃, 298 kelvin) |
| Carbon | δ / ppm | Key long-range HMBC contacts |
| C-1 (C=O) | 168.4 | H-2, N-CH₃ |
| C-2 | 136.5 | H-4, H-5 |
| C-3 | 110.2 | H-2, H-4 |
| C-4 | 115.6 | H-2 |
| …phenyl ipso | 140.9 | aromatic protons |
| aromatic ortho/meta/para | 128.8–126.7 | phenyl hydrogens |
| N-CH₃ | 33.8 | singlet |
The electron-impact mass spectrum (70 electron-volts) exhibits a molecular ion at m/z 201 (12 percent relative intensity) [6]. Major diagnostic fragments include:
High-resolution electrospray ionisation in positive mode furnishes [M + H]⁺ at m/z 202.0869 (calculated 202.0865, Δ = 2.0 ppm) [9]. The error well within ±5 ppm corroborates the elemental composition C₁₂H₁₂NO₂. Accurate masses of the principal fragments (m/z 157.0644 and 144.0441) further substantiate the fragmentation sequence inferred above.
The infrared spectrum (potassium bromide disc) contains the following key absorptions (Table 3):
| Table 3 Principal infrared bands |
| Wavenumber / cm⁻¹ | Assignment |
| 3120–3050 (broad) | aromatic C–H stretch |
| 2990–2500 (broad) | hydrogen-bonded O–H of the acid [10] |
| 1698 (strong) | conjugated C=O stretching vibration |
| 1595 | C=C and C=N ring stretching |
| 1487, 1452 | phenyl skeletal vibrations |
| 1284 | C–N stretch of N-methyl pyrrole |
| 1176 | C–O stretch of carboxylic acid |
The prominent down-shift of the carbonyl band from the typical 1710 centimetres-minus-one to 1698 centimetres-minus-one reflects electron donation from the heteroaromatic system into the carbonyl π system, confirming conjugation [11].
In methanol the compound shows two characteristic absorption maxima: 211 nanometres (ε = 28 900 litre mole⁻¹ centimetre⁻¹) due to a π→π* transition of the conjugated heteroaromatic core, and 272 nanometres (ε = 9 600 litre mole⁻¹ centimetre⁻¹) assigned to extended π-conjugation between the pyrrole and the phenyl ring [12]. Bathochromic shifts of ca. 4 nanometres are observed on addition of sodium hydroxide, consistent with deprotonation of the carboxylic acid to its carboxylate anion and the accompanying increase in electron density across the chromophore [10].
Single crystals obtained by slow evaporation from ethyl acetate–hexane afforded the monoclinic space group P2₁/n with unit-cell parameters a = 7.936 ångström, b = 13.482 ångström, c = 11.263 ångström, β = 102.14 degrees [1].
Key structural features: